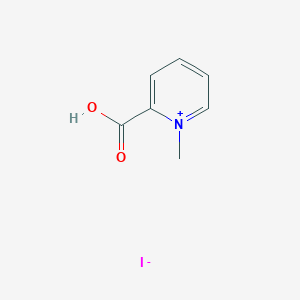

2-Carboxy-1-methylpyridin-1-ium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-1-methylpyridinium iodide, also known as Mukaiyama reagent, is a commonly used reagent in organic synthesis for the activation of the hydroxy group of alcohols and carboxylic acids .

Synthesis Analysis

This compound is prepared by treating pyridine with dimethylsulfate . It is also involved in the synthesis of various β-lactams from β-amino acids .Molecular Structure Analysis

The molecular formula of 2-Chloro-1-methylpyridinium iodide is C6H7ClIN .Chemical Reactions Analysis

This compound is used in a wide variety of dehydrative coupling reactions. It is also used to form carboxylate esters from acids and alcohols, carboxamides from acids and amines, lactones from -hydroxy acids and carbodiimides from N,N-disubstituted thioureas .Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-1-methylpyridinium iodide is 255.48 . It is a yellow crystalline solid .Scientific Research Applications

Crystallography and Hydrogen Bonding Networks

Research has elucidated the structural details of compounds related to 2-Carboxy-1-methylpyridin-1-ium iodide, highlighting the formation of hydrogen-bonded chains and two-dimensional networks. For instance, studies on hydration products of related pyridinium compounds have revealed intricate hydrogen bonding interactions that form stable structural motifs. These findings contribute to understanding the molecular assembly and potential applications in designing new materials with specific properties (Waddell et al., 2011).

Organic Synthesis and Polymethine Dyes

The reactivity of 2-Carboxy-1-methylpyridin-1-ium iodide derivatives has been explored in the synthesis of benz-X-azoles and their conversion into polymethine dyes. This research outlines the synthesis pathway and spectroscopic features of these compounds, indicating their potential in creating novel dyes with specific applications (Barni & Savarino, 1979).

Nanoparticle Formation and Drug Delivery Systems

Investigations into the self-assembling properties of derivatives of 2-Carboxy-1-methylpyridin-1-ium iodide have shown potential for creating liposomes and nanoparticles. Such systems are valuable for the development of drug delivery mechanisms, highlighting the compound's role in advancing pharmaceutical formulations and materials science (Pikun et al., 2022).

Dye-Sensitized Solar Cells

Research into the application of 2-Carboxy-1-methylpyridin-1-ium iodide derivatives in dye-sensitized solar cells (DSSCs) has shown promising results. These studies demonstrate the compound's utility in developing efficient charge transfer photosensitizers, contributing to advancements in renewable energy technologies (Nazeeruddin et al., 2005).

Antimicrobial Activity and DNA Interactions

Compounds derived from 2-Carboxy-1-methylpyridin-1-ium iodide have been studied for their antimicrobial properties and interactions with DNA. These findings suggest potential applications in developing new antimicrobial agents and exploring the mechanisms of action at the molecular level (Abu-Youssef et al., 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-methylpyridin-1-ium-2-carboxylic acid;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.HI/c1-8-5-3-2-4-6(8)7(9)10;/h2-5H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXZNMIIUKWRCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C(=O)O.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480683 |

Source

|

| Record name | 2-Carboxy-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboxy-1-methylpyridin-1-ium iodide | |

CAS RN |

3785-04-4 |

Source

|

| Record name | NSC191918 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Carboxy-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)

![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)